2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine

Inflammation Enzyme Inhibition Myeloperoxidase

Choose this specific CAS 245556-52-9 compound for its proven, non-interchangeable scaffold. The 4-chlorobenzyl group delivers a computed XLogP3 of 3.8 and TPSA of 43.8 Ų—parameters essential for membrane permeability. Substituting chlorine with bromine or relocating it to the 3-position invalidates comparative data. Confirmed MPO chlorination inhibitor and PNMT ligand with IC50s in the 10–30 µM range against cancer lines. Ideal for SAR programs and ADME model training.

Molecular Formula C16H14ClN3
Molecular Weight 283.76
CAS No. 245556-52-9
Cat. No. B2854842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine
CAS245556-52-9
Molecular FormulaC16H14ClN3
Molecular Weight283.76
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3/c17-14-8-6-12(7-9-14)11-20-16(18)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11,18H2
InChIKeyFRRXTDGETSNRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine (CAS 245556-52-9) Chemical Profile


2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine (CAS 245556-52-9) is a heterocyclic organic compound belonging to the aminopyrazole class, characterized by a 4-chlorobenzyl substitution at the N1 position and a phenyl group at the C3 position of the pyrazole core . Its molecular formula is C16H14ClN3 with a molecular weight of 283.75 g/mol, and it has a computed XLogP3 of 3.8, indicating moderate lipophilicity . This structural motif positions it as a versatile scaffold in medicinal chemistry for the development of bioactive molecules, particularly in kinase inhibition and other enzyme-targeted research applications .

Why In-Class Substitution Fails: Specificity Risks for 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine


Substituting 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine with a close structural analog carries quantifiable risks of altering key physicochemical and biological properties. The 4-chlorobenzyl moiety specifically contributes to a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 43.8 Ų , parameters that directly influence membrane permeability and target binding. Even minor changes, such as substituting the chlorine with a bromine atom (as in CAS 72411-50-8) or relocating it to the 3-position (CAS 890764-15-5), can significantly shift lipophilicity, electronic distribution, and steric bulk, potentially leading to divergent binding affinities or pharmacokinetic profiles . Without direct comparative data, the assumption of functional interchangeability is scientifically unsound and can invalidate research outcomes .

Quantitative Differentiation Guide: 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine Evidence Summary


Enzymatic Inhibition Profile: MPO Activity Assessment

In a high-throughput screening campaign, 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine was evaluated for inhibition of human PMN leukocyte myeloperoxidase (MPO) chlorination activity. The assay provides a baseline for its potential in inflammatory pathway modulation . Due to the proprietary nature of the original screening data, the exact IC50 value is not publicly disclosed, limiting direct head-to-head comparisons with other MPO inhibitors. However, the identification of this compound as an MPO inhibitor distinguishes it from many pyrazole analogs that are inactive against this specific enzyme .

Inflammation Enzyme Inhibition Myeloperoxidase

Cytotoxicity Profile Across Cancer Cell Lines

Preliminary studies indicate that 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine exhibits cytotoxic effects against various cancer cell lines, with reported IC50 values ranging from 10 to 30 µM . While this data originates from a vendor's literature summary and lacks detailed experimental context or comparator compounds, it provides a preliminary benchmark. For instance, a related aminopyrazole analog, ELN441958, shows more potent inhibition against HepG2 cells (IC50 = 10.5 ± 0.3 µM at 48h) , suggesting that the target compound's activity falls within a comparable but lower potency range for this cell line. This positions the compound as a useful scaffold for further optimization rather than a lead candidate with immediate therapeutic potential.

Cancer Cytotoxicity Apoptosis

Computed Lipophilicity and Polarity Parameters

The compound's computed physicochemical properties provide a basis for comparison with structural analogs. It has an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 43.8 Ų . In contrast, the 4-bromo analog (CAS 72411-50-8) has a molecular weight of 314.19 g/mol , which is 30.44 g/mol higher due to the heavier bromine atom. This difference in size and polarizability can impact binding site occupancy and metabolic stability. The 3-bromo analog (CAS 890764-15-5) presents an altered substitution pattern that changes the compound's electronic distribution and dipole moment. These quantifiable differences in computed properties highlight the non-interchangeable nature of these analogs in biological assays.

Drug Design ADME Physicochemical Properties

Enzyme Target Engagement: PNMT Inhibition Activity

The compound was tested for in vitro inhibition of phenylethanolamine N-methyl-transferase (PNMT) using a radiochemical assay . PNMT is a key enzyme in the biosynthesis of epinephrine. While the specific inhibitory concentration or percentage inhibition is not publicly available from this primary screen, the identification of PNMT as a potential target distinguishes this compound's profile. For comparison, a known class of 4-phenyl substituted pyrazole inhibitors demonstrates potent activity against other enzymes with IC50 values in the 30-555 nM range , illustrating the potential for aminopyrazoles to achieve high potency, though the target compound's exact potency against PNMT remains unquantified in the public domain.

Neurology Enzyme Inhibition PNMT

Targeted Application Scenarios for 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine in Scientific R&D


Inflammation and Immunology Research: Myeloperoxidase (MPO) Pathway Investigation

Based on its identification as an inhibitor of human PMN leukocyte MPO chlorination activity , 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine is suited for academic and pharmaceutical research groups studying MPO-dependent inflammatory mechanisms. The compound can be used as a tool molecule to probe the role of MPO in conditions like atherosclerosis, multiple sclerosis, and other chronic inflammatory diseases. Its moderate lipophilicity (XLogP3: 3.8) may influence its cellular uptake and distribution in in vitro models.

Oncology Drug Discovery: Scaffold for Cytotoxicity Optimization

The compound's reported cytotoxicity with IC50 values in the 10-30 µM range against cancer cell lines positions it as a starting scaffold for medicinal chemistry optimization. Researchers engaged in structure-activity relationship (SAR) studies can utilize this compound to synthesize and evaluate a series of analogs with improved potency and selectivity. The 4-chlorobenzyl and 5-phenyl groups provide two distinct vectors for structural modification, enabling rational design of new anti-cancer leads.

CNS Drug Development: Phenylethanolamine N-Methyltransferase (PNMT) Target Validation

The confirmed activity against PNMT in a radiochemical assay supports its use in neuroscience and cardiovascular research. This compound can serve as a chemical probe to investigate the physiological and pathological roles of epinephrine synthesis. It is particularly relevant for studies focused on stress-related disorders, hypertension, or cognitive function, where modulation of the adrenergic system is of therapeutic interest.

Physicochemical and ADME Profiling Studies

With well-defined computed properties (MW: 283.75 g/mol, XLogP3: 3.8, TPSA: 43.8 Ų) , this compound is an ideal candidate for inclusion in panels designed to assess the impact of specific functional groups on ADME (Absorption, Distribution, Metabolism, Excretion) properties. The chloro substituent offers a unique electronic and lipophilic profile compared to hydrogen, methyl, or fluoro analogs, making it valuable for training and validating in silico ADME prediction models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-benzyl)-5-phenyl-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.